1,6-Dimethylpyrrolo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138350-47-7 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,6-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-6H,1-2H3 |
InChI Key |
TYRVVHGRQAPGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1C=CN=C2C |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Dimethylpyrrolo 1,2 a Pyrazine and Its Derivatives
De Novo Synthesis of the Pyrrolo[1,2-a]pyrazine (B1600676) Ring System
The foundational synthesis of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through several distinct chemical strategies. These methods build the bicyclic system from simpler, non-fused precursors.
Cyclization Reactions for Pyrrolo[1,2-a]pyrazine Formation
Cyclization reactions represent a cornerstone in the synthesis of the pyrrolo[1,2-a]pyrazine ring system. These reactions typically involve the formation of one of the rings onto a pre-existing, complementary ring or precursor.
A notable method involves a palladium-catalyzed intermolecular cycloisomerization strategy. scientific.net For instance, derivatives of pyrrolo[1,2-a]pyrazine have been synthesized from 2-bromo-5-methoxypyrazine (B117211) and various propargyl amines or ethers. scientific.net This approach leverages the catalytic properties of palladium to facilitate the crucial ring-closing step.
Cascade reactions, which involve a sequence of intramolecular processes, also provide an efficient route. A straightforward synthesis of pyrrolo[1,2-a]pyrazines can be achieved through a cascade condensation/cyclization/aromatization sequence starting from substituted 2-formyl-N-propargylpyrroles and ammonium (B1175870) acetate (B1210297). rsc.orgdocumentsdelivered.com This method is valued for its high yields and operational simplicity. rsc.org
Furthermore, the cyclization of specifically designed acyclic precursors is a common strategy. For example, the formic acid salt of an acyclic precursor can be heated in a sealed tube to produce the desired bicyclic system in excellent yield. mdpi.com Another approach utilizes the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide, where the choice of catalyst can direct the reaction to form different products, including the pyrrolo[1,2-a]pyrazine skeleton. mdpi.com
Ring Annulation Strategies in Pyrrolo[1,2-a]pyrazine Construction
Ring annulation involves the fusion of a new ring onto an existing one. In the context of pyrrolo[1,2-a]pyrazine synthesis, this often means constructing the pyrrole (B145914) ring onto a pre-existing pyrazine (B50134) derivative, or vice versa.
One such strategy involves the construction of a pyrrole ring onto an intact diketopiperazine (DKP), a derivative of pyrazine. nih.gov This method provides a complementary approach to traditional syntheses and allows for late-stage heterocycle annulation. nih.gov The process can be initiated by an aldol (B89426) condensation between a DKP starting material and a protected 1,3-dicarbonyl derivative or an alkynyl aldehyde, followed by cyclization using protic acids or gold complexes. nih.gov
Conversely, building the pyrazinone ring onto a pyrrole precursor is a more common approach. mdpi.com This can be achieved by starting from 1H-pyrrole-2-carboxamides that bear electrophilic groups on the amide, which then react intramolecularly with the nucleophilic pyrrole nitrogen. mdpi.com Another variation starts with 1,2-disubstituted pyrroles, which can cyclize through the interaction of a nucleophilic substituent at the 1-position (like an amine) with an electrophilic carbonyl group at the 2-position. mdpi.com
Cycloaddition Reactions in Pyrrolo[1,2-a]pyrazine Synthesis
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful method for constructing the pyrrolo[1,2-a]pyrazine skeleton. acs.orgnih.govsci-hub.se This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.
A key example is the 1,3-dipolar cycloaddition of azomethine ylides generated from 3,4-dihydropyrrolo[1,2-a]pyrazinium salts. sci-hub.se These ylides react with suitable dipolarophiles to create complex tri- and tetracyclic systems that incorporate the pyrrolo[1,2-a]pyrazine core. sci-hub.se Both intermolecular and intramolecular versions of this reaction have been reported. acs.orgnih.gov
A related strategy employs the 1,3-dipolar cycloadditions of 1,2,4-triazinium ylides. acs.org Synthetically accessible 1,2,4-triazines are alkylated to form stable triazinium salts. These salts serve as precursors to ylides that react with electron-poor dipolarophiles in a single step to yield polysubstituted pyrrolotriazines, a class of compounds structurally related to pyrrolopyrazines. acs.org
Direct C-H Arylation Approaches Towards Pyrrolopyrazine Derivatives
Direct C-H arylation has emerged as an efficient and environmentally friendly method for modifying heterocyclic cores, including the pyrrolo[1,2-a]pyrazine system. northeastern.edu This technique allows for the formation of carbon-carbon bonds by directly coupling a C-H bond of the heterocycle with an aryl halide, avoiding the need for pre-functionalization of the heterocyclic substrate. northeastern.eduresearchgate.net
Palladium-catalyzed direct C-H arylation has been successfully applied to pyrrolo[1,2-a]quinoxalines, a related class of compounds, to selectively introduce aryl groups at the C1 and C3 positions. researchgate.net This method demonstrates broad substrate scope and good functional group tolerance. researchgate.net Similar strategies have been developed for other fused nitrogen heterocycles like thienopyridines and thienopyrazines, showcasing the versatility of this approach for creating complex, arylated heterocyclic structures. mdpi.com The development of these methods for pyrrolopyrazines allows for the synthesis of a diverse library of derivatives for various applications. researchgate.netnih.gov
Targeted Synthesis of Dimethylpyrrolo[1,2-a]pyrazine Analogues
The synthesis of specifically substituted analogues, such as 1,6-dimethylpyrrolo[1,2-a]pyrazine, requires methods that allow for precise control over the placement of substituents on the heterocyclic scaffold.
Approaches from Pyrrole Precursors (e.g., 2-Formylpyrrole-based Enaminones)
A highly effective and versatile approach for synthesizing substituted pyrrolo[1,2-a]pyrazines, including those with methyl groups, starts from functionalized pyrrole precursors. nih.govnih.govdocumentsdelivered.com One of the most prominent methods in this category utilizes 2-formylpyrrole-based enaminones. nih.govnih.gov
These enaminones are prepared through a straightforward reaction of alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, the corresponding acetonitrile (B52724), or acetophenone (B1666503) derivatives with dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.govdocumentsdelivered.com The resulting enaminones can then be cyclized in the presence of ammonium acetate to form the pyrazine ring, yielding 4-substituted pyrrolo[1,2-a]pyrazines. nih.govnih.gov The reaction conditions for this cyclization have been optimized, with lithium carbonate in DMF proving to be an effective system. nih.gov
The versatility of this method is highlighted by the variety of substituents that can be incorporated into the final product, depending on the initial pyrrole precursor. A multicomponent reaction variant, starting directly from substituted pyrroles in the presence of DMFDMA and ammonium acetate, has also been developed, providing a streamlined route to the desired pyrrolo[1,2-a]pyrazines. nih.gov
Another powerful strategy involves the cascade reaction of 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds or with ammonium acetate. rsc.orgdocumentsdelivered.comresearchgate.net Condensation of these pyrrole analogues with ammonium acetate specifically gives rise to pyrrolo[1,2-a]pyrazines in high yields. rsc.orgdocumentsdelivered.com This method provides a direct pathway to the fused heterocyclic system from readily available starting materials.
Table of Reaction Conditions for Pyrrolo[1,2-a]pyrazine Synthesis from Enaminones nih.gov
| Entry | Enaminone Precursor | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 1a | Li₂CO₃ | DMF | 80 | 24 | 4a | 60 |
| 2 | 1b | Li₂CO₃ | DMF | 80 | 24 | 4b | 65 |
| 3 | 2a | Li₂CO₃ | DMF | 100 | 24 | 4c | 84 |
| 4 | 2b | Li₂CO₃ | DMF | 100 | 24 | 4d | 80 |
| 5 | 2c | Li₂CO₃ | DMF | 100 | 24 | 4e | 82 |
| 6 | 2d | Li₂CO₃ | DMF | 100 | 24 | 4f | 78 |
| 7 | 3a | Li₂CO₃ | DMF | 120 | 48 | 4g | 55 |
Note: The reactions were conducted with the enaminone (1.0 mol eq.), NH₄OAc (3.0 mol eq.), and Li₂CO₃ (3.0 mol eq.) in anhydrous DMF. Yields are after purification by column chromatography. nih.gov
Routes Involving Pyrazine Ring Derivatives
The construction of the pyrrolo[1,2-a]pyrazine skeleton can be achieved by building the pyrrole ring onto a pre-existing pyrazine core. A common strategy involves the use of 2(1H)-pyrazinones as key intermediates. These can be synthesized from acyclic precursors, such as the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.
One of the foundational methods for creating 2(1H)-pyrazinones is the one-pot condensation of α-amino acid amides with 1,2-dicarbonyl compounds. This approach establishes the N-1-C-6 and N-4-C-5 bonds of the pyrazinone ring in a single step. For instance, the reaction of an appropriate amino acid amide with a diketone can furnish a 3,6-disubstituted 2(1H)-pyrazinone. Subsequent chemical modifications would be necessary to introduce the second ring and achieve the final aromatic pyrrolo[1,2-a]pyrazine structure. A review of synthetic strategies highlights the fusion of a pyrrole to a pyrazinone derivative as a less common but viable approach. nih.gov For example, starting from a pyrazinone, reaction with diethyl ethoxymethylene malonate can lead to an enamine intermediate, which upon cyclization, can form the pyrrolo[1,2-a]pyrazinone scaffold. nih.gov
Palladium-Catalyzed Intermolecular Cycloisomerization Strategies
Palladium catalysis offers powerful tools for the construction of complex heterocyclic systems. While direct palladium-catalyzed intermolecular cycloisomerization for the synthesis of this compound is not extensively documented, related palladium-catalyzed annulation methods for similar fused aza-heterocycles are well-established. These reactions often involve the coupling of internal alkynes with functionalized nitrogen-containing heterocycles. For example, the palladium-catalyzed annulation of benzylidene(o-iodopyridinyl)amines with internal alkynes has been successfully employed to synthesize pyridopyrrolo[2,1-a]isoindoles. This suggests the potential for analogous strategies to be developed for the pyrrolo[1,2-a]pyrazine system, likely involving a suitably functionalized pyrazine derivative and an alkyne partner.
Microwave-Promoted Synthetic Pathways
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, improving yields, and often enhancing product purity. The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds. For instance, microwave heating has been shown to dramatically reduce reaction times in the synthesis of various five-membered nitrogen heterocycles and quinoxalines from 1,2-diketone intermediates. nih.govresearchgate.net In the context of imidazo[1,2-a]pyrazines, microwave irradiation has been used in the reaction of substituted diketo imidazoles with ammonium acetate in acetic acid to yield the functionalized core. ucl.ac.uk
A general protocol for the microwave-assisted synthesis of heterocyclic pyrazines involves heating a 1:1 ratio of a 1,2-diamine and a 1,2-dicarbonyl component at 160 °C for 5 minutes in a methanol-acetic acid mixture, resulting in excellent yields (95-99%). researchgate.net While a specific protocol for this compound is not detailed, these examples underscore the potential for adapting microwave technology to the cyclization reactions that form the pyrrolo[1,2-a]pyrazine scaffold, significantly shortening synthesis times compared to conventional heating methods. nih.gov
Regiodivergent Electrophilic Acylation and Formylation
The functionalization of the pyrrolo[1,2-a]pyrazine core can be achieved through electrophilic substitution reactions, with the regiochemical outcome being highly dependent on the existing substitution pattern. Research into the electrophilic acetylation and formylation of substituted pyrrolo[1,2-a]pyrazines has revealed interesting substituent effects.
For instance, the acetylation of pyrrolo[1,2-a]pyrazines where the C1 position is unsubstituted (R¹=H) and the C3 position bears an aryl or methyl group predominantly yields C8-acetylated products. Conversely, when the C1 position is substituted with a methyl group (R¹=methyl), acetylation favors the C6 position. In contrast, Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazines consistently occurs at the C6 position, regardless of the substituents at the C1 and C3 positions. nih.gov
| Substituents (R¹/R³) | Reaction | Major Product |
|---|---|---|
| R¹=H, R³=Aryl or Methyl | Acetylation | C8-acetylated |
| R¹=Methyl, R³=Aryl or Methyl | Acetylation | C6-acetylated |
| Various R¹/R³ | Vilsmeier-Haack Formylation | C6-formylated |
Synthesis via Oxidative Ring-Opening and Domino Cyclization Sequences
Domino reactions, where a sequence of transformations occurs in a single pot, offer an efficient approach to complex molecules. A domino synthesis of the general pyrrolo[1,2-a]pyrazine scaffold has been developed starting from 1H-pyrrole-2-carbaldehyde and vinyl azides. nih.govdergipark.org.tr This reaction proceeds under relatively mild, base-mediated conditions. The proposed mechanism involves the initial reaction of the pyrrole derivative with the vinyl azide, followed by a series of cyclizations and rearrangements to furnish the fused heterocyclic system.
Another relevant domino approach involves the oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives. These intermediates can then undergo a domino cyclization with deprotonated 1H-pyrrole-2-carbaldehydes to afford 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives. researchgate.net While this leads to a more complex fused system, it demonstrates the power of domino strategies in rapidly building molecular complexity from relatively simple starting materials.
Sustainable and Atom-Economical Synthetic Approaches
The development of sustainable and atom-economical synthetic methods is a central goal in modern chemistry. These approaches aim to minimize waste and maximize the incorporation of starting material atoms into the final product.
Acceptorless Dehydrogenative Coupling with Ammonia (B1221849)
A notable sustainable method for the synthesis of N-heteroaromatics is the acceptorless dehydrogenative coupling (ADC) of diols with ammonia. This process, often catalyzed by ruthenium pincer complexes, generates the heterocyclic product with only water and hydrogen gas as byproducts, representing a highly atom-economical and environmentally benign approach. nih.gov
The synthesis of pyrazine derivatives from 1,2-diols and ammonia using an acridine-based Ru-pincer complex has been reported. nih.govnih.gov The proposed mechanism involves the amination of a primary alcohol group of the diol to form a β-amino alcohol intermediate. Subsequent dehydrogenation of the secondary alcohol, self-coupling, and further dehydrogenation leads to the aromatic pyrazine ring. nih.gov This method provides a green pathway to substituted pyrazines, which are key precursors for the synthesis of more complex structures like this compound.
| Reactants | Catalyst | Products | Byproducts |
|---|---|---|---|
| 1,2-Diol, Ammonia | Acridine-based Ru-pincer complex | Pyrazine derivative | H₂O, H₂ |
Green Chemistry Principles in Pyrrolo[1,2-a]pyrazine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the pyrrolo[1,2-a]pyrazine scaffold. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyrazine-containing heterocycles. nih.govresearchgate.net The use of microwave irradiation can suppress the formation of undesired side products and is considered an energy-efficient and environmentally friendly approach. nih.govnih.gov For example, protocols for the expedient synthesis of quinoxalines and other heterocyclic pyrazines from 1,2-diketone intermediates under microwave irradiation have been developed, showcasing quantitative yields in minutes. nih.gov
Metal-Free and Catalytic Approaches: Developing synthetic routes that avoid the use of heavy metals is a key goal of green chemistry. A metal-free cascade strategy for synthesizing tetrahydropyrrolo[1,2-a]pyrazines has been reported, which is both cost-effective and time-efficient. evitachem.com Another innovative approach involves the use of visible light as a clean energy source. The synthesis of pyrrolo[1,2-a]quinolines has been achieved via a visible light-mediated one- and twofold annulation of N-arylpyrroles with arylalkynes at room temperature, avoiding transition metal catalysts. ucl.ac.uk
Atom Economy and Safer Solvents: Green synthesis also focuses on maximizing atom economy and using safer solvents. A practical protocol for preparing pyrrolo[1,2-a]quinoxalines utilizes a cascade reaction starting from simple alcohols with dioxygen from the air as the terminal oxidant. researchgate.net This process is highly atom- and step-economical as it does not require extra metals or additives. researchgate.net Similarly, one-pot reactions are inherently greener as they reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. researchgate.net
The following table highlights the application of green chemistry principles in the synthesis of pyrrolo[1,2-a]pyrazine analogues.
| Green Chemistry Principle | Methodology | Example Application | Advantages |
| Energy Efficiency | Microwave-Assisted Synthesis (MAOS) | Synthesis of quinoxalines and heterocyclic pyrazines. nih.gov | Reduced reaction times, improved yields, suppressed side products. nih.gov |
| Use of Renewable Feedstocks / Safer Reagents | Aerobic Oxidation | Synthesis of pyrrolo[1,2-a]quinoxalines from simple alcohols using O2. researchgate.net | Avoids hazardous oxidants, high atom economy. researchgate.net |
| Catalysis | Visible Light Photocatalysis | Synthesis of pyrrolo[1,2-a]quinolines. ucl.ac.uk | Metal-free, room temperature reaction, uses clean energy source. ucl.ac.uk |
| Waste Prevention | Metal-Free Cascade Reactions | Synthesis of tetrahydropyrrolo[1,2-a]pyrazines. evitachem.com | Avoids metal waste, cost and time-effective. evitachem.com |
| Safer Solvents and Auxiliaries | One-Pot Reactions | Synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives with minimal acetonitrile. researchgate.net | Reduces solvent use and purification steps. researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular framework of organic compounds. For 1,6-Dimethylpyrrolo[1,2-a]pyrazine, a complete assignment requires analysis of ¹H, ¹³C, and advanced 2D NMR spectra.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The structure of this compound contains four aromatic protons on the bicyclic ring system and six protons from the two methyl groups.
The methyl groups at positions 1 and 6 are expected to appear as sharp singlets in the upfield region of the spectrum, typically around 2.4-2.6 ppm. The aromatic protons will resonate at lower fields due to the deshielding effect of the aromatic ring currents. Based on data from the parent pyrrolo[1,2-a]pyrazine (B1600676) system and substituted pyrazines, the chemical shifts can be predicted. nih.govchemicalbook.comchemicalbook.com The proton at C-4 is anticipated to be the most deshielded among the ring protons due to its position adjacent to the non-bridgehead nitrogen atom. The protons on the pyrrole (B145914) ring (H-7 and H-8) and the remaining pyrazine (B50134) ring proton (H-3) will exhibit characteristic splitting patterns based on their coupling with adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (at C-1) | 2.40 - 2.50 | Singlet (s) |
| CH₃ (at C-6) | 2.50 - 2.60 | Singlet (s) |
| H-3 | 7.80 - 7.90 | Doublet (d) |
| H-4 | 8.10 - 8.20 | Doublet (d) |
| H-7 | 6.70 - 6.80 | Doublet (d) |
| H-8 | 7.20 - 7.30 | Doublet (d) |
Predicted values are based on analysis of related pyrazine and pyrrolopyrazine structures. chemicalbook.comrsc.org
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. This compound has ten distinct carbon signals: eight for the bicyclic aromatic framework and two for the methyl substituents. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution pattern.
The carbons of the methyl groups will appear at high field (typically 15-25 ppm). The sp² hybridized carbons of the pyrrole and pyrazine rings will resonate in the aromatic region (110-155 ppm). Carbons adjacent to nitrogen atoms (C-1, C-4, C-6, C-8a) are expected to be shifted downfield. The analysis of similar heterocyclic systems, such as pyrrolo[1,2-b]pyridazines and other aza-derivatives of pyrrolizinone, provides a basis for these assignments. mdpi.comrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C-1) | 20.0 - 22.0 |
| CH₃ (at C-6) | 18.0 - 20.0 |
| C-1 | 148.0 - 150.0 |
| C-3 | 125.0 - 127.0 |
| C-4 | 135.0 - 137.0 |
| C-5a | 128.0 - 130.0 |
| C-6 | 145.0 - 147.0 |
| C-7 | 112.0 - 114.0 |
| C-8 | 118.0 - 120.0 |
| C-8a | 130.0 - 132.0 |
Predicted values are based on analysis of related pyrazine and pyrrolopyrazine structures. nih.govmdpi.comresearchgate.net
While ¹⁹F NMR is not applicable to this compound, two-dimensional (2D) NMR experiments are essential for unambiguous structural confirmation. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY: This experiment would confirm the proton-proton coupling relationships, for example, between H-3 and H-4, and between H-7 and H-8, helping to delineate the separate spin systems of the pyrazine and pyrrole rings.
HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal in the framework.
HMBC: This is arguably the most critical experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the signals from the methyl protons at C-1 to carbons C-1, C-8a, and C-3, and from the methyl protons at C-6 to carbons C-6, C-5a, and C-7. These correlations would unequivocally establish the 1,6-dimethyl substitution pattern. The use of such advanced techniques is standard for the characterization of complex heterocyclic structures. mdpi.com
Infrared (IR) Spectroscopy and Vibrational Mode Assignment
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would exhibit characteristic bands confirming the presence of its key functional groups. The analysis is supported by data from pyrazine and related nitrogen-containing aromatic compounds. dtic.milresearchgate.netcore.ac.uk
Aromatic C-H Stretching: Bands in the region of 3000–3100 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings.
Aliphatic C-H Stretching: Absorptions between 2850–3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.
C=C and C=N Stretching: The region from 1400–1650 cm⁻¹ is complex but highly informative, containing multiple bands due to the stretching vibrations of C=C and C=N bonds within the fused aromatic rings. These bands are characteristic of the pyrrolopyrazine core. nih.gov
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| C=C and C=N Ring Stretching | 1400 - 1650 |
| C-H In-plane Bending | 1000 - 1300 |
| C-H Out-of-plane Bending | 700 - 900 |
Predicted frequencies are based on general values for aromatic heterocycles and substituted pyrazines. core.ac.ukmsu.edu
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers insight into its structure through analysis of fragmentation patterns.
In EI-MS, the compound is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular formula of this compound is C₉H₁₀N₂, with a monoisotopic mass of 146.0844 Da.
Molecular Ion Peak (M⁺•): A prominent molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 146.
Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting ions. A common initial fragmentation step for methylated aromatic compounds is the loss of a methyl radical (•CH₃), which would produce a stable cation at m/z 131. Another characteristic fragmentation pathway for nitrogen heterocycles is the loss of hydrogen cyanide (HCN, mass 27). The loss of HCN from the molecular ion would yield a fragment at m/z 119. Further fragmentation of the m/z 131 ion could also occur. Analysis of the mass spectra of related compounds like 2,6-dimethylpyrazine (B92225) shows a strong molecular ion peak and a significant M-1 peak. researchgate.netnist.gov
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
| 146 | [M]⁺• (Molecular Ion) |
| 131 | [M - CH₃]⁺ |
| 119 | [M - HCN]⁺ |
| 104 | [M - CH₃ - HCN]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy, typically to within a few parts per million (ppm). ual.es This precision allows for the determination of the elemental composition of the compound. For this compound, the molecular formula is C₉H₁₀N₂. HRMS measures the mass-to-charge ratio (m/z) of the molecular ion, which can then be compared to the calculated theoretical exact mass.
The theoretical monoisotopic mass for a molecule with the formula C₉H₁₀N₂ is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). This calculated value for this compound is 146.0844 Da. nih.govchemspider.com An experimental HRMS measurement yielding a mass very close to this value would strongly support the proposed molecular formula.
Table 1: HRMS Data for C₉H₁₀N₂
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂ | nih.gov |
| Calculated Exact Mass | 146.0844 Da | nih.govchemspider.com |
Note: Data is based on the isomer 1,4-Dimethylpyrrolo[1,2-a]pyrazine (B12701349), which has the same molecular formula and therefore the same exact mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for identifying individual components within a complex mixture, such as reaction byproducts or environmental samples. mdpi.com
In the context of this compound analysis, the sample would first be injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. sigmaaldrich.com The separation of the mixture's components is based on their differing affinities for the column's stationary phase and their volatilities. Compounds with weaker interactions travel faster through the column, resulting in different retention times.
As each separated component elutes from the GC column, it enters the mass spectrometer. There, it is ionized, typically by electron ionization (EI), causing the molecule to fragment into a pattern of charged ions that is characteristic of its structure. nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular "fingerprint."
A significant challenge in the analysis of alkylpyrazines is that positional isomers often yield very similar, if not identical, mass spectra. nih.gov Therefore, while the mass spectrum can confirm the presence of a dimethylpyrrolo[1,2-a]pyrazine, distinguishing the 1,6-isomer from other isomers like 1,3- or 1,4-dimethylpyrrolo[1,2-a]pyrazine based on fragmentation patterns alone is often not feasible. nih.govhmdb.ca In such cases, the chromatographic retention time becomes a critical identifier. By comparing the retention time of an unknown peak to that of a known, authenticated standard of this compound run under identical conditions, a positive identification can be made.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. It also reveals how the molecules are packed together in the crystal lattice.
For this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not available in the surveyed literature, an analysis would yield key parameters. As an example, the analysis of a related pyrazine derivative, 1,1′-(pyrazine-1,4-diyl)-bis(propan-2-one), provided the following types of data, which would be analogous to what one would obtain for the title compound. researchgate.net
Table 2: Example Crystallographic Data Parameters
| Parameter | Description | Example Value (for a related pyrazine) |
|---|---|---|
| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |
| Space Group | The space group is a mathematical description of the symmetry of the crystal structure. | P2₁/c |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 4.1183 Å, b = 9.787 Å, c = 12.649 Å, β = 100.411° |
| Volume (V) | The volume of the unit cell. | 501.4 ų |
Note: Example data is for 1,1′-(pyrazine-1,4-diyl)-bis(propan-2-one) and is illustrative of the parameters that would be determined for this compound. researchgate.net
This data would provide unequivocal proof of the connectivity and solid-state structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org The resulting spectrum is useful for characterizing compounds containing chromophores—parts of a molecule that absorb light. The fused aromatic system of this compound acts as a chromophore.
Aromatic nitrogen heterocycles like pyrazine and its derivatives typically exhibit two main types of electronic transitions in the UV region:
π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally high in intensity (large molar absorptivity, ε) and occur at shorter wavelengths. libretexts.org
n → π* transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to an antibonding π* orbital. montana.edunih.gov These transitions are typically lower in energy (occur at longer wavelengths) and are significantly less intense (smaller ε) than π → π* transitions. libretexts.org
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to these transitions. The exact position (λ_max) and intensity of these bands can be influenced by the solvent polarity. For n → π* transitions, increasing solvent polarity typically causes a hypsochromic (blue) shift to a shorter wavelength. montana.edu Conversely, π → π* transitions often show a bathochromic (red) shift to a longer wavelength in more polar solvents.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbital Change | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| n → π* | Promotion of a lone-pair electron from Nitrogen to a π* orbital | Longer Wavelength (e.g., >300 nm) | Low |
Note: The expected transitions are based on the general properties of pyrazine and related aromatic heterocycles. montana.edunih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared to the theoretical percentages calculated from the proposed empirical formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound's formula.
For this compound, the molecular formula is C₉H₁₀N₂. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). The total molecular weight is approximately 146.19 g/mol .
The validation process involves comparing the experimentally determined percentages of C, H, and N with the calculated theoretical values. A close agreement, typically within ±0.4%, provides strong evidence that the empirical formula of the isolated compound is correct.
Table 4: Theoretical Elemental Composition of this compound (C₉H₁₀N₂)
| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 73.94% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.90% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.16% |
| Total | | | 146.193 | 100.00% |
Reactivity and Chemical Transformations of 1,6 Dimethylpyrrolo 1,2 a Pyrazine Analogues
Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrazine (B1600676) Core
The pyrrolo[1,2-a]pyrazine system is susceptible to electrophilic attack, primarily on the electron-rich pyrrole (B145914) moiety. The regioselectivity of these reactions is highly dependent on the nature of the electrophile and the substitution pattern on the heterocyclic core. For instance, studies on the Vilsmeier-Haack formylation and Friedel-Crafts acylation of various pyrrolo[1,2-a]pyrazines have demonstrated that substitution can be directed to either the C6 or C8 position. wikipedia.orgmnstate.edu
In the case of 1-substituted pyrrolo[1,2-a]pyrazines, Vilsmeier-Haack formylation has been shown to occur at the C6 position, irrespective of the substituent at C1. mnstate.edu However, Friedel-Crafts acylation of similar substrates can lead to a mixture of C6 and C8 acetylated products, with the ratio depending on the nature of the substituents at the C1 and C3 positions. mnstate.edu For example, acetylation of 1-methyl-3-arylpyrrolo[1,2-a]pyrazines yields the C6-acetylated product as the major isomer. mnstate.edu Formylation of 1-methyl-substituted 3,4-dihydropyrrolo[1,2-a]pyrazines under Vilsmeier conditions has been observed to occur at the methyl group itself. nih.gov
The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, proceeds via the formation of a Vilsmeier reagent, typically from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnih.govorganic-chemistry.org This electrophilic species then attacks the electron-rich positions of the heterocyclic ring.
| Reaction | Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | 1-Methyl-3-phenylpyrrolo[1,2-a]pyrazine | POCl₃, DMF, 0 °C to rt | 6-Formyl-1-methyl-3-phenylpyrrolo[1,2-a]pyrazine | 85 | mnstate.edu |
| Friedel-Crafts Acetylation | 1-Methyl-3-phenylpyrrolo[1,2-a]pyrazine | Ac₂O, SnCl₄, CH₂Cl₂, 0 °C to rt | 6-Acetyl-1-methyl-3-phenylpyrrolo[1,2-a]pyrazine and 8-Acetyl-1-methyl-3-phenylpyrrolo[1,2-a]pyrazine (9:1 ratio) | 88 (total) | mnstate.edu |
| Vilsmeier-Haack Formylation | 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde | NH₄OAc, AcOH, reflux | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives | Good to excellent | nih.gov |
Nucleophilic Addition and Substitution Reactions
The electron-deficient pyrazine (B50134) ring of the pyrrolo[1,2-a]pyrazine system is susceptible to nucleophilic attack. This reactivity can be enhanced by the presence of electron-withdrawing groups or by activation of the ring system.
Reactions with Oxygen-Based Nucleophiles
Reactions of activated pyrrolo[1,2-a]pyrazine systems with oxygen-based nucleophiles can lead to the formation of various derivatives. For instance, the reaction of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with sodium hydroxide (B78521) in aqueous ethanol (B145695) results in the formation of 1-(difluoromethyl)pyrrolo[1,2-a]pyrazines. wikipedia.org This transformation involves a nucleophilic attack on the trifluoromethyl group, leading to the formal elimination of a molecule of hydrogen fluoride (B91410) and subsequent aromatization of the pyrazine ring.
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | OH⁻ | NaOH, 80% EtOH, rt, 2 weeks | 1-(Difluoromethyl)pyrrolo[1,2-a]pyrazine | 90 | wikipedia.org |
| 6-Methyl-1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | OH⁻ | NaOH, 80% EtOH, rt, 2 weeks | 6-Methyl-1-(difluoromethyl)pyrrolo[1,2-a]pyrazine | 100 | wikipedia.org |
Reactions with Nitrogen-Based Nucleophiles
The pyrrolo[1,2-a]pyrazine core can undergo reactions with various nitrogen-based nucleophiles, leading to the introduction of amino functionalities. The reaction of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with primary amines such as methylamine (B109427) results in the formation of N-methylpyrrolo[1,2-a]pyrazine-1-carboxamides. wikipedia.org This reaction proceeds through nucleophilic attack on the trifluoromethyl group, followed by rearrangement and aromatization.
In related heterocyclic systems, such as 5-chloro-3-(4-chlorophenyl)- wikipedia.orgnih.govnih.govtriazolo[4,3-a]pyrazine, amination with various primary amines occurs readily at room temperature, yielding the corresponding 8-amino substituted products in good yields. nih.govbeilstein-journals.org This highlights the susceptibility of the pyrazine ring to nucleophilic aromatic substitution, especially when a good leaving group is present.
| Substrate | Nucleophile | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| 6-Methyl-1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | Methylamine | MeNH₂, EtOH, rt, 2 weeks | 6-Methyl-N-methylpyrrolo[1,2-a]pyrazine-1-carboxamide and N,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1-carboxamide | 16 and 48 | wikipedia.org |
| 5-Chloro-3-(4-chlorophenyl)- wikipedia.orgnih.govnih.govtriazolo[4,3-a]pyrazine | Phenethylamine | 10 equiv. Phenethylamine, rt, 6 h | 8-(Phenethylamino)-3-(4-chlorophenyl)- wikipedia.orgnih.govnih.govtriazolo[4,3-a]pyrazine | 82 | nih.govbeilstein-journals.org |
Addition Reactions with Organolithium Reagents
Organolithium reagents are powerful nucleophiles that can add to the electron-deficient pyrazine ring of the pyrrolo[1,2-a]pyrazine system. The regioselectivity of this addition is influenced by both electronic and steric factors. While specific data on 1,6-dimethylpyrrolo[1,2-a]pyrazine is scarce, studies on related pyrazine systems show that organolithium compounds can add to the C2 or C6 positions. The resulting lithiated adducts can then be trapped with various electrophiles.
n-Butyllithium is a commonly used organolithium reagent that can act as both a strong base and a nucleophile. wikipedia.org In reactions with pyrazines, it can deprotonate acidic protons or add to the π-system.
| Substrate | Reagent | Conditions | Intermediate/Product | Reference |
| Pyrazine | n-Butyllithium | THF, low temperature | 2-Butyl-1,2-dihydropyrazine (after quenching) | General reactivity |
Metalation Reactions and Subsequent Electrophilic Quenching
Directed metalation using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) followed by quenching with an electrophile is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. For the pyrrolo[1,2-a]pyrazine system, metalation is expected to occur at the most acidic positions, which are typically in the pyrrole ring.
Studies on the parent pyrrolo[1,2-a]pyrazine have shown that metalation with LDA followed by reaction with an electrophile leads to substitution at the C8 position. This regioselectivity is attributed to the directing effect of the bridgehead nitrogen.
| Substrate | Base | Electrophile | Product | Reference |
| Pyrrolo[1,2-a]pyrazine | LDA | MeI | 8-Methylpyrrolo[1,2-a]pyrazine | General reactivity pattern |
Cycloaddition Chemistry
The pyrrolo[1,2-a]pyrazine system can participate in cycloaddition reactions, acting as either the diene or the dienophile component, or through the formation of ylides that undergo 1,3-dipolar cycloadditions.
The formation of azomethine ylides from pyrrolo[1,2-a]pyrazinium salts and their subsequent 1,3-dipolar cycloaddition with dipolarophiles provides a route to complex fused heterocyclic systems. nih.govwikipedia.orgnih.gov These reactions are highly valuable for the construction of novel molecular scaffolds. The ylide is typically generated in situ by the deprotonation of the corresponding N-substituted pyrrolo[1,2-a]pyrazinium salt.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. mnstate.eduquora.comlibretexts.orgnih.govlibretexts.org The pyrrolo[1,2-a]pyrazine system, containing both an electron-rich pyrrole part and an electron-deficient pyrazine part, can potentially act as a diene. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile facilitate the reaction. libretexts.orglibretexts.org However, the aromaticity of the pyrrolo[1,2-a]pyrazine system can reduce its reactivity as a diene. In some cases, azadienes can participate in inverse-electron-demand Diels-Alder reactions where the electron-rich component is the dienophile. quora.com
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Isatin-derived azomethine ylide + N-ethylmaleimide | EtOH, rt, 4h | N-fused pyrrolidinyl spirooxindole | nih.gov |
| Diels-Alder Reaction | 2,5-Dimethylfuran + 1-p-tolyl-1H-pyrrole-2,5-dione | Toluene, 80 °C | Exo Diels-Alder adduct | nih.gov |
1,3-Dipolar Cycloaddition of Azomethine Ylides Derived from Pyrrolo[1,2-a]pyrazines
A significant aspect of the reactivity of pyrrolo[1,2-a]pyrazines involves the formation of azomethine ylides from their corresponding N-ylides, which can then undergo 1,3-dipolar cycloaddition reactions. nih.gov This process provides a powerful method for the construction of complex, fused heterocyclic systems. The generation of the azomethine ylide is typically achieved by the quaternization of the non-bridgehead nitrogen atom, followed by deprotonation with a base. nih.govacs.org
These N-ylides react with suitable dipolarophiles to yield novel tri- and tetracyclic systems. acs.org The cycloaddition can occur with a variety of dipolarophiles, leading to the formation of dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines. nih.gov For instance, the reaction of N-ylides derived from pyrrolo[1,2-a]pyrazinium salts with dipolarophiles is a key step in synthesizing bridged 2,2'-biazole derivatives. acs.org Both intermolecular and intramolecular 1,3-dipolar cycloadditions have been successfully demonstrated, expanding the synthetic utility of this reaction. nih.govacs.org The concerted nature of the 1,3-dipolar cycloaddition generally leads to a high degree of stereospecificity, where the stereochemistry of the dipolarophile is maintained in the final product. acs.org
The versatility of this reaction is further demonstrated by the synthesis of multi-substituted pyrroles through the silver acetate-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones, achieving moderate to high yields. rsc.org Similarly, polycyclic azomethine ylides can react with norcorroles to produce complex, chiral derivatives of fused pyrrole systems. rsc.org
Reactions with Acetylenic Dipolarophiles (e.g., Dimethyl Acetylenedicarboxylate)
Acetylenic esters, particularly dimethyl acetylenedicarboxylate (B1228247) (DMAD), are common reactants in cycloaddition reactions with pyrrolo[1,2-a]pyrazine analogues. These reactions often proceed via a 1,3-dipolar cycloaddition mechanism, providing a direct route to functionalized heterocyclic compounds. researchgate.net
For example, the reaction of 2-methyl- and 2,6-dimethyl-pyrazines with DMAD in acetonitrile (B52724) has been reported to produce pyrrolo[1,2-a]pyrazines, although in low yields. rsc.org In a more targeted approach, N-ylides generated from quaternized pyrrolo[1,2-a]pyrazines readily undergo cycloaddition with DMAD. nih.govacs.org This reaction is not limited to the parent system; N-aminopyrrolopyrazinone derivatives, when condensed with DMAD in the presence of a BF3·AcOH complex, yield interesting pyrazolo-fused analogues. researchgate.netmdpi.com
The reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with DMAD is another example that leads to the formation of pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine derivatives. mdpi.com This reaction proceeds by adding DMAD and then triethylamine (B128534) to a suspension of the triazinium salt in a suitable solvent like tetrahydrofuran (B95107) or dioxane. mdpi.com
Table 1: Examples of Cycloaddition Reactions with DMAD
| Reactant | Product Type | Catalyst/Conditions | Reference |
| 2,6-Dimethyl-pyrazine | Pyrrolo[1,2-a]pyrazine | Acetonitrile | rsc.org |
| N-aminopyrrolopyrazinone | Pyrazolo-fused analogue | BF3·AcOH, Acetonitrile | researchgate.netmdpi.com |
| N(1)-ethyl-1,2,4-triazinium tetrafluoroborate | Pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine | Triethylamine, THF or Dioxane | mdpi.com |
Quaternization Reactions Involving Nitrogen Heteroatoms
Quaternization of the nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring system is a fundamental reaction that is often the first step in generating reactive intermediates like azomethine ylides. The non-bridgehead nitrogen atom is typically the site of quaternization. nih.govacs.org This selective alkylation is crucial for subsequent transformations.
The reaction can be carried out using various alkylating agents, such as alkyl halides. For instance, pyridazine, pyrazine, and pyrimidine (B1678525) have been successfully quaternized at the N-1 position with alkyl iodides and polyfluoroalkyl halides. researchgate.net These reactions can be conducted under neat conditions or in a solvent at temperatures ranging from 10 to 110°C. researchgate.net The resulting quaternary salts can be isolated and are often precursors for generating ylides for cycloaddition reactions. nih.govacs.org The formation of these salts has been thoroughly characterized using various spectroscopic methods. researchgate.net
Protonation and Deuteration Studies for Reactivity Site Identification
Protonation and deuteration studies are valuable tools for elucidating the reactive sites within a heterocyclic system. In the case of pyrrole and its derivatives, protonation occurs exclusively at the carbon atoms of the heteroaromatic ring rather than at the nitrogen atom when using strong acids like trifluoromethanesulfonic acid (TFS). researchgate.nettu-dresden.de This behavior leads to the formation of stable pyrrolium salts. In contrast, weaker acids such as trifluoroacetic acid (TFA) can lead to oligomerization. researchgate.nettu-dresden.de
For N-substituted pyrroles, treatment with deuterated TFS can result in H/D exchange not only at the pyrrole ring but also at any attached aryl moieties. researchgate.net While specific studies on this compound are not detailed in the provided results, the principles derived from studies on simpler pyrroles are instructive. The electron-rich nature of the pyrrole ring in the fused system suggests that electrophilic attack, including protonation, would preferentially occur on the pyrrole moiety. The precise location of protonation (e.g., C1, C2, or C3) would be influenced by the position of substituents like the methyl groups, which affect the electron density distribution in the ring.
Ring-Opening and Rearrangement Pathways
Pyrrolo[1,2-a]pyrazine analogues can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by oxidation or interaction with other reagents. For instance, the oxidation of certain pyrrolo[2,3-b]pyrazines with peracids can lead to rearrangement and N-oxidation, resulting in the formation of spiro-compounds. rsc.org In some cases, oxidation can lead to a more drastic ring-opening. For example, 3-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyrazine was found to yield N-benzoylurea upon peracid oxidation, indicating a cleavage of the heterocyclic rings. rsc.org
Domino reactions can also lead to the formation of pyrrolo[1,2-a]pyrazine scaffolds that involve ring-opening of a starting material. One such pathway involves the oxidative ring-opening of 1H-pyrazol-5-amines to form a 3-diazenylacrylonitrile derivative, which then undergoes a domino cyclization with deprotonated 1H-pyrrole-2-carbaldehydes to construct 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives. scilit.com Additionally, metal-catalyzed cyclization of N-propargyl substituted pyrroles can sometimes proceed through intermediates that involve ring-opening of a seven-membered ring to generate an aldehyde structure, which then participates in further transformations. metu.edu.tr
Theoretical and Computational Chemistry Studies
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
Transition State Characterization and Reaction Pathway Analysis
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. ucsb.edu Locating and characterizing the geometry and energy of this transition state is a key goal of computational reaction mechanism studies. For the synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold, computational methods can be used to explore potential reaction pathways. For example, a study on the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives involved a tandem iminium cyclization and Smiles rearrangement, a complex process for which computational analysis could elucidate the step-by-step mechanism. nih.gov
For a potential synthesis of 1,6-Dimethylpyrrolo[1,2-a]pyrazine, computational chemists would propose a reaction pathway and then use methods like relaxed potential energy surface scans to identify an approximate structure for the transition state. This structure is then optimized using algorithms designed to find saddle points on the potential energy surface. A key validation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ucsb.eduyoutube.com
Reaction Energy Profile Calculations and Kinetic Insights
For instance, in the synthesis of pyrazoline derivatives, DFT calculations were used to compare the stability of different conformers and to confirm the proposed reaction mechanism. koreascience.kr A similar approach for this compound would involve calculating the Gibbs free energy of activation (ΔG‡) and the enthalpy of activation (ΔH‡). These thermodynamic parameters provide crucial insights into the feasibility and kinetics of a proposed synthetic route. umw.edu
Table 2: Hypothetical Reaction Energy Profile Data for a Key Synthetic Step of a Pyrrolopyrazine
| Parameter | Calculated Value (kcal/mol) |
| Enthalpy of Activation (ΔH‡) | +20.5 |
| Gibbs Free Energy of Activation (ΔG‡) | +25.2 |
| Enthalpy of Reaction (ΔH_rxn) | -15.8 |
| Note: These values are representative examples for a heterocyclic synthesis and would need to be calculated specifically for the formation of this compound. |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
Computational Assessment of Binding Affinity
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG_bind). A more negative value indicates a stronger, more favorable interaction. For example, a study involving the docking of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- into a modeled protein from Fusarium oxysporum reported a docking score of -6.593 kcal/mol and a binding free energy of -28.53 kcal/mol, suggesting a stable complex. researchgate.net
In a hypothetical study of this compound, the compound would be docked into the active site of various protein targets. The resulting binding affinities would be used to rank potential targets and to prioritize this compound for further experimental testing. The table below shows representative data from a docking study of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives against the Sirt6 protein. nih.gov
Table 3: Representative Molecular Docking Results for Pyrrolopyrazine Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_bind, kcal/mol) |
| Pyrroloquinoxaline Derivative 1 | Sirt6 | -8.5 | -9.2 |
| Pyrroloquinoxaline Derivative 2 | Sirt6 | -9.1 | -9.8 |
| Pyrrolo[1,2-a]pyrazinone | PIM1 Kinase | -7.8 | -8.5 |
| Note: This data is adapted from studies on related compounds nih.govnih.gov to illustrate the type of information obtained from molecular docking. |
Ligand-Protein Interaction Profiling for Target Identification
Beyond simply predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-protein complex. This allows for the identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the binding.
For example, in the study of pyrrolo[1,2-a]quinoxaline-based Sirt6 activators, docking studies revealed that a protonated nitrogen on the ligand's side chain formed a crucial π-cation interaction with a tryptophan residue (Trp188) in the protein's binding pocket. nih.gov Similarly, analysis of pyrrolo[1,2-a]pyrazinone binding to PIM1 kinase identified key hydrogen bonds and hydrophobic contacts. nih.gov
If this compound were docked into a protein active site, the analysis would focus on identifying which amino acid residues interact with the pyrazine (B50134) nitrogen (as a hydrogen bond acceptor), the aromatic rings (through π-π or π-cation interactions), and the methyl groups (via hydrophobic interactions). This interaction profile is critical for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs.
Structure-Activity Relationship (SAR) Computational Analysis
Computational analysis of structure-activity relationships (SAR) is a cornerstone of modern medicinal chemistry, enabling the prediction of a compound's biological activity based on its molecular structure. For the pyrrolo[1,2-a]pyrazine class of compounds, these techniques are instrumental in identifying the key structural features that govern their therapeutic effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the pyrrolo[1,2-a]pyrazine scaffold, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to elucidate the structural requirements for activity at specific biological targets.
A notable example is the study of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists. asianpubs.org In this research, CoMFA and CoMSIA models were developed for a dataset of 84 compounds, yielding statistically significant models with good predictive power. asianpubs.org The CoMFA model showed a Q² of 0.53 and an R²ncv of 0.92, while the CoMSIA model had a Q² of 0.51 and an R²ncv of 0.85. asianpubs.org These models are built by aligning the molecules and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA).
The contour maps generated from these models provide a visual guide for optimizing the structure of the compounds. For instance, the analysis revealed that electropositive groups on the aryl substituent and hydrogen bond accepting groups on another substituent (R) enhance the antagonistic activity. asianpubs.org Conversely, bulky substituents at either of these positions were found to be detrimental to activity. asianpubs.org Furthermore, the inclusion of hydrophilic groups at the R substituent was shown to improve biological activity. asianpubs.org
Although these findings are for a different series of pyrrolo[1,2-a]pyrazine derivatives, the same QSAR methodologies could be applied to a series of analogs of this compound to understand how modifications to its structure would affect a particular biological activity. For instance, by synthesizing and testing a library of compounds with variations at different positions of the this compound core, a predictive QSAR model could be constructed.
Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model of this compound Analogs
| Parameter | Description | Illustrative Value |
| q² | Cross-validated correlation coefficient | 0.55 |
| r² | Non-cross-validated correlation coefficient | 0.91 |
| F-value | F-test value | 120.5 |
| p-value | Probability value | < 0.001 |
| SEE | Standard Error of the Estimate | 0.28 |
| SEP | Standard Error of Prediction | 0.45 |
This table illustrates the kind of statistical validation that would be necessary to ensure the robustness of a QSAR model for this compound derivatives.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used to screen virtual compound libraries for new potential leads or to guide the optimization of existing leads.
For the pyrrolo[1,2-a]pyrazine scaffold, pharmacophore modeling has been successfully employed in the design of new ligands for the translocator protein (TSPO), a target for neuropsychotropic drugs. nih.govresearchgate.net In one such study, a refined pharmacophore model for TSPO ligands was generated based on a library of known active compounds. researchgate.net The resulting model highlighted the importance of two aromatic groups (one of which is often a heterocycle) as key features. researchgate.net
This pharmacophore model was then used in conjunction with molecular docking to design a new series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides. nih.govresearchgate.net The synthesized compounds were found to have significant anxiolytic activity, with one compound, GML-11, being particularly potent. nih.govresearchgate.net This success demonstrates the utility of pharmacophore modeling in translating a conceptual model of ligand-receptor interactions into the design of novel, active compounds.
For this compound, a similar approach could be taken. If a biological target for this compound is identified, a pharmacophore model could be developed based on its binding mode or on a set of known active ligands for that target. This model would then serve as a blueprint for designing new derivatives with enhanced potency and selectivity.
Table 2: Hypothetical Pharmacophore Features for a this compound-based Ligand
| Feature | Description |
| Aromatic Ring 1 | The pyrrolo[1,2-a]pyrazine core |
| Aromatic Ring 2 | A substituted phenyl or other aromatic group |
| Hydrophobic Group | A non-polar substituent |
| Hydrogen Bond Acceptor | An electronegative atom capable of accepting a hydrogen bond |
| Hydrogen Bond Donor | A hydrogen atom bonded to an electronegative atom |
This table outlines the types of features that might be included in a pharmacophore model for a derivative of this compound.
In Silico Chemical Space Exploration and Diversity-Oriented Synthesis Planning
In silico chemical space exploration involves the use of computational methods to enumerate and evaluate vast numbers of virtual molecules, allowing researchers to explore novel chemical territories that would be inaccessible through traditional synthesis alone. This approach, when coupled with diversity-oriented synthesis (DOS), can lead to the rapid discovery of new chemical scaffolds with interesting biological activities.
The expansion of the chemical space around the pyrrolo[1,2-a]pyrazine core has been a subject of research, with the goal of creating chemical libraries with diverse substitution patterns. nih.gov One study demonstrated the use of regiodivergent electrophilic acylation followed by aldol (B89426) condensation to generate a library of pyrrolo[1,2-a]pyrazine derivatives. nih.gov The biological screening of this library revealed that the substitution pattern on an appended aromatic ring had a significant impact on the compounds' ability to inhibit the viability of human lymphoma U937 cells. nih.gov
This work highlights the importance of exploring the chemical space around a privileged scaffold like pyrrolo[1,2-a]pyrazine. For this compound, a similar strategy could be employed. Computational tools could be used to design a virtual library of derivatives with diverse substituents at various positions on the bicyclic core. These virtual compounds could then be filtered based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and docking scores against a specific target. The most promising candidates could then be prioritized for synthesis, guided by a DOS strategy to maximize the structural diversity of the synthesized library.
This combination of in silico exploration and DOS planning would be a powerful approach to unlock the full therapeutic potential of the this compound scaffold.
Research on Potential Biological Activities of Pyrrolo 1,2 a Pyrazine Scaffold
Exploration of Antimicrobial and Antifungal Activities
The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is a recurring motif in compounds exhibiting potent antimicrobial and antifungal properties. researchgate.net Researchers have isolated and synthesized various derivatives that show promise in combating a range of microbial pathogens.
One notable example is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , which was isolated from a marine bacterium, Bacillus tequilensis MSI45. This compound displayed significant inhibitory effects against multidrug-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg/L and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg/L. nih.govekb.egnih.gov Another related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) , has also been identified as a key secondary metabolite from Bacillus species and has shown effective antifungal activity against the soil-borne fungus Sclerotium bataticola. ekb.eg Further studies on this compound, when extracted from Staphylococcus sp. strain MB30, also highlighted its antimicrobial activity against human pathogenic bacteria. nih.gov
Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- , extracted from Streptomyces sp. VITPK9, has been identified as a potential antifungal agent. scispace.com The broad antimicrobial potential of this scaffold is further supported by general reviews on pyrrolopyrazine derivatives, which consistently highlight their tendency to exhibit antibacterial and antifungal activities. researchgate.netresearchgate.net
| Compound | Source/Organism | Activity | Key Findings |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus tequilensis MSI45 | Antibacterial | MIC: 15 ± 0.172 mg/L against multidrug-resistant S. aureus. nih.govekb.egnih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Bacillus spp. | Antifungal | Effective against the soil-borne fungus Sclerotium bataticola. ekb.eg |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Streptomyces sp. VITPK9 | Antifungal | Identified as a potential antifungal agent. scispace.com |
Investigation of Antiviral Potential
The antiviral properties of the pyrrolo[1,2-a]pyrazine scaffold and its isomers, such as imidazo[1,2-a]pyrazines, have been a subject of interest in the development of new therapeutic agents. Research indicates that derivatives of this core structure can interfere with viral replication and key viral proteins. researchgate.net
For instance, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives were identified as novel antivirals against influenza A virus. One compound, designated as A4 , demonstrated potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. nih.gov Mechanistic studies revealed that A4 directly binds to the viral nucleoprotein (NP), inducing its clustering and preventing its accumulation in the nucleus, which is crucial for viral replication. nih.gov
In the context of coronaviruses, certain imidazo[1,2-a]pyrazine derivatives have been evaluated for their inhibitory activity. One derivative, with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of the imidazo[1,2-a]pyrazine core, exhibited the most potent anti-coronaviral activity against human coronavirus 229E, with a 50% inhibitory concentration (IC50) of 56.96 µM. mdpi.com Docking studies suggested that this compound has a high affinity for the main protease of the virus, a key enzyme in its life cycle. mdpi.com
| Compound Scaffold | Virus | Mechanism of Action | Key Findings |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives (e.g., A4) | Influenza A Virus | Inhibition of viral nucleoprotein (NP) | Potent activity against various strains, including oseltamivir-resistant ones. nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Human Coronavirus 229E | Inhibition of the main protease | IC50 of 56.96 µM for the most active derivative. mdpi.com |
Research into Anticancer and Antitumor Effects
The pyrrolo[1,2-a]pyrazine scaffold has emerged as a promising framework for the development of novel anticancer agents. researchgate.net Various derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.
One such derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) , extracted from a marine bacterium, Staphylococcus sp. strain MB30, demonstrated significant in vitro anticancer potential against human lung (A549) and cervical (HeLa) cancer cells. nih.gov The IC50 concentrations were 19.94 ± 1.23 µg/ml and 16.73 ± 1.78 µg/ml for A549 and HeLa cells, respectively. nih.gov Further studies on this compound isolated from Streptomyces cirratus SRP11 showed an IC50 of 80 μg/ml against HCT 15 colon cancer cells. researchgate.net
Another study focused on a series of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives . Among them, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h)** showed potent anticancer activity against prostate cancer (PC-3) and breast cancer (MCF-7) cells, with IC50 values of 1.18 ± 0.05 µM and 1.95 ± 0.04 µM, respectively. researchgate.net
Additionally, novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors. The compound TB-25 from this series exhibited the strongest inhibitory effects against HCT-116 cells with an IC50 of 23 nM. nih.gov
| Compound | Cancer Cell Line(s) | IC50 | Proposed Mechanism |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) | A549 (Lung), HeLa (Cervical) | 19.94 ± 1.23 µg/ml (A549), 16.73 ± 1.78 µg/ml (HeLa) | Induction of apoptosis, cell cycle arrest at G1 phase. nih.gov |
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) | PC-3 (Prostate), MCF-7 (Breast) | 1.18 ± 0.05 µM (PC-3), 1.95 ± 0.04 µM (MCF-7) | Induction of apoptosis via caspase-3 activation. researchgate.net |
| TB-25 (imidazo[1,2-a]pyrazine derivative) | HCT-116 (Colon) | 23 nM | Inhibition of tubulin polymerization. nih.gov |
Studies on Anti-inflammatory Mechanisms
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated potential as anti-inflammatory agents. researchgate.net Research in this area has focused on their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines.
In one study, three pyrrolo[1,2-a]pyrazine derivatives were synthesized and evaluated for their in vitro anti-inflammatory effects. All three compounds exhibited moderate inhibition of Interleukin-6 (IL-6), a key pro-inflammatory cytokine, with inhibition rates ranging from 43-59% at a concentration of 50 µM. psu.edu These findings suggest that the pyrrolo[1,2-a]pyrazine scaffold could be a valuable starting point for the development of new anti-inflammatory drugs. psu.edu The general pharmacological profile of pyrrolopyrazines often includes anti-inflammatory activity, indicating the therapeutic potential of this class of compounds in treating inflammatory conditions. researchgate.net
Evaluation of Neurological Activities (e.g., Anxiolytic and Sedative Effects)
The pyrrolo[1,2-a]pyrazine scaffold has been explored for its potential to modulate the central nervous system (CNS), with studies investigating its role in neurological and psychiatric conditions.
One area of research has focused on metabotropic glutamate (B1630785) receptors (mGluRs), which are therapeutic targets for conditions like cocaine addiction. A study on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists was conducted to understand the structural features required for their activity. asianpubs.org This research provides insights for designing new potent mGluR5 antagonists. asianpubs.org
In the context of neurodegenerative diseases, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been synthesized and evaluated for their potential to ameliorate amyloid aggregates in the brain, a hallmark of Alzheimer's disease. nih.gov While not directly focused on anxiolytic or sedative effects, this highlights the potential of this scaffold in neurology.
Serine Protease Inhibition Studies and Selectivity Profiling
The pyrrolo[1,2-a]pyrazine scaffold has been identified as a promising core for the development of serine protease inhibitors. These enzymes play a crucial role in various physiological processes, and their inhibition is a key strategy for treating a range of diseases.
A patent for pyrrolo[1,2-a]pyrazine-1,4-dione derivatives describes their use as inhibitors of serine proteases, particularly thrombin, Factor Xa, and Factor VIIa. nih.gov This suggests their potential application in the treatment of thrombotic disorders. While this patent covers a class of compounds, specific selectivity profiling data for individual derivatives, including 1,6-Dimethylpyrrolo[1,2-a]pyrazine, is not detailed.
Another study focused on pyrazolooxadiazinone derivatives as potential mechanism-based serine protease inhibitors. nih.gov Although these are not direct pyrrolo[1,2-a]pyrazine derivatives, they share the pyrazole (B372694) ring, which is a component of some biologically active pyrazine-containing compounds. This research highlights the broader interest in pyrazine-related scaffolds for serine protease inhibition.
Furthermore, it has been shown that Serine Protease Inhibitor 6 (Spi6) plays a critical role in protecting regulatory T cells from granzyme B-mediated injury, demonstrating the importance of serine protease regulation in the immune system. nih.gov
Mechanistic Investigations of Biological Action at the Molecular Level
Understanding the molecular mechanisms by which pyrrolo[1,2-a]pyrazine derivatives exert their biological effects is crucial for their development as therapeutic agents. While the exact mechanisms for many of their activities are still under investigation, several studies have provided valuable insights. researchgate.net
In the context of anticancer activity, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are key executioners of apoptosis. nih.gov The compound was also found to arrest the cell cycle at the G1 phase, preventing cancer cell proliferation. nih.gov
For the antiviral imidazo[1,2-a]pyrazine derivative A4 , the mechanism involves direct binding to the influenza virus nucleoprotein (NP). nih.gov This interaction disrupts the normal function of the NP, specifically its transport into the nucleus, which is a critical step in the viral life cycle. nih.gov
In the case of anti-inflammatory pyrrolo[1,2-a]pyrazine derivatives , the mechanism appears to involve the inhibition of pro-inflammatory cytokine production, such as IL-6. psu.edu This suggests an interference with the signaling pathways that lead to the expression of these inflammatory mediators.
The molecular action of phenylethynyl-pyrrolo[1,2-a]pyrazines as mGluR5 antagonists is based on their ability to bind to and block this specific glutamate receptor, thereby modulating its activity in the central nervous system. asianpubs.org
These mechanistic studies, while not specific to this compound, provide a foundational understanding of how the broader class of pyrrolo[1,2-a]pyrazine compounds can interact with biological systems at the molecular level to produce their diverse pharmacological effects.
Conclusion and Future Research Directions
Synthesis of Key Findings and Contributions to Pyrrolo[1,2-a]pyrazine (B1600676) Chemistry
The chemistry of pyrrolo[1,2-a]pyrazines has been significantly advanced through the development of innovative synthetic methodologies. Researchers have moved beyond classical approaches to devise elegant and efficient strategies for constructing this fused heterocyclic system and its derivatives. Key contributions include the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with amine sources like ammonium (B1175870) acetate (B1210297) or o-phenylenediamines. nih.gov This method facilitates a double cyclodehydration and aromatization sequence, providing facile, atom-economical access to novel polycyclic N-fused heteroaromatics. nih.gov
Another significant area of advancement is the development of catalyst-free annulative functionalization. acs.orgelsevierpure.com For instance, a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure was successfully constructed from the reaction of β-enaminone with propargylamine. acs.orgelsevierpure.com This domino reaction proceeds smoothly to form two heterocyclic moieties (a pyrazine (B50134) and an imidazole) through the successive formation of three C–N bonds, demonstrating a highly efficient and regioselective approach to complex molecular architectures without the need for a metal catalyst. acs.orgelsevierpure.com
These synthetic innovations are crucial because they expand the available chemical space, allowing for the creation of libraries of pyrrolo[1,2-a]pyrazine derivatives with diverse substitution patterns. researchgate.net While many of these compounds have been explored for their biological activities, including antimicrobial and anticancer properties, the synthetic routes themselves represent a major contribution to organic chemistry. researchgate.netresearchgate.net The ability to systematically modify the core scaffold is a prerequisite for tuning its electronic and physical properties for various applications.
Identification of Unresolved Academic Challenges and Research Gaps
Despite the progress in synthesizing pyrrolo[1,2-a]pyrazine derivatives, significant academic challenges and research gaps remain. One of the most prominent issues is the incomplete understanding of the mechanistic pathways behind their observed biological activities. researchgate.net While numerous studies report potent effects, the precise molecular targets and mechanisms of action are often not clearly recognized. researchgate.net
Furthermore, there is a notable scarcity of comprehensive Structure-Activity Relationship (SAR) studies for this class of compounds. researchgate.net SAR studies are critical for rational drug design and the optimization of molecular properties for materials science applications. The lack of such research hinders the ability to predict how specific structural modifications will impact a compound's function, making the discovery of new leads more reliant on screening than on rational design.
The synthetic chemistry of the pyrrolo[1,2-a]pyrazine scaffold has also been described as "relatively underdeveloped" compared to other prominent nitrogen-fused heterocyclic systems. nih.gov This suggests that there are still significant opportunities to discover new, more versatile, and efficient synthetic transformations, which could unlock novel derivatives and applications that are currently inaccessible.
Emerging Trends and Novel Methodologies in Pyrrolo[1,2-a]pyrazine Research
In response to the existing challenges, several emerging trends and novel methodologies are shaping the future of pyrrolo[1,2-a]pyrazine research. A major trend is the move towards more sustainable and efficient synthesis, highlighted by the development of catalyst-free reactions. acs.orgelsevierpure.com These methods reduce reliance on potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.
Another key trend is the focus on creating molecular complexity and functional diversity in a single synthetic operation. Tandem or domino reactions that form multiple rings and bonds in one pot are at the forefront of this effort. nih.govacs.org This approach, often referred to as diversity-oriented synthesis, is crucial for rapidly generating chemical libraries for high-throughput screening in both drug discovery and materials science.
Furthermore, there is a growing interest in designing pyrrolo[1,2-a]pyrazine-based molecules with specific photophysical properties. Researchers are exploring how structural modifications influence fluorescence and other optical characteristics. nih.gov This includes the investigation of phenomena like aggregation-induced emission (AIE), where molecules become highly emissive in an aggregated or solid state, which is a highly desirable property for various optical applications. nih.gov
Future Prospects for Applications in Advanced Materials Science and Catalysis
The unique electronic and structural features of the pyrrolo[1,2-a]pyrazine scaffold position it as a promising candidate for applications in advanced materials science and catalysis.
In advanced materials science , the most significant prospects lie in the field of organic electronics. Research has shown that benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures can exhibit unique optical properties, including deep blue fluorescence in the solid state. nih.gov This makes them highly valuable for the development of organic light-emitting diodes (OLEDs), where stable and efficient blue emitters remain a critical challenge. nih.gov Some derivatives have shown aggregation-induced blue-shifted emission, a key property for preventing quenching effects in solid-state devices. nih.gov Related N-fused heterocyclic systems have also been investigated as n-type organic semiconductors, demonstrating the potential of this structural class in thin-film transistors and other optoelectronic devices. nih.gov The development of rigid, complex structures incorporating related pyrrolo-fused units has led to highly efficient OLEDs with exceptionally narrow emission bandwidths, paving the way for next-generation displays with superior color purity. rsc.org
In the field of catalysis , the primary focus is currently on the efficient synthesis of these compounds rather than their use as catalysts. The development of novel catalyst-free synthetic routes is, in itself, a major contribution to sustainable chemistry. acs.orgelsevierpure.com Future prospects in this area involve expanding the toolkit of synthetic methodologies to allow for even greater control over the molecular architecture. This includes the design of enantioselective catalytic processes to produce chirally pure pyrrolo[1,2-a]pyrazines, which could be critical for applications in stereoselective catalysis or as chiral ligands for asymmetric metal catalysis. The continued exploration of atom-economical, catalyzed reactions will be essential to producing these valuable compounds on a larger scale for materials applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
